Atranorin

概要

説明

アトラノリンは、一部の種の地衣類によって生成される二次代謝産物ですアトラノリンは、鎮痛、抗炎症、抗菌、抗真菌、細胞毒性、抗酸化、抗ウイルス、免疫調節特性など、さまざまな生物活性で知られています .

2. 製法

合成ルートと反応条件: アトラノリンは、アセトニトリルやアセトンなどの溶媒を用いて地衣類から抽出できます。 抽出プロセスでは、化合物の安定性を維持するために、強酸や強塩基を避ける必要があります . アトラノリンはアセトニトリル中で最も安定しており、その濃度は、高速液体クロマトグラフィー(HPLC)を使用して正確に測定できます .

工業的生産方法: アトラノリンの工業的生産は、主に地衣類からの抽出を伴います。このプロセスには、地衣類の収穫、乾燥、そしてアセトニトリルなどの溶媒を用いた抽出が含まれます。 抽出物はその後、クロマトグラフィー技術を用いて精製され、アトラノリンが単離されます .

準備方法

Synthetic Routes and Reaction Conditions: Atranorin can be extracted from lichens using solvents such as acetonitrile or acetone. The extraction process should avoid strong acids or bases to maintain the stability of the compound . The compound is most stable in acetonitrile, and its concentration can be accurately measured using High-Performance Liquid Chromatography (HPLC) .

Industrial Production Methods: Industrial production of this compound primarily involves the extraction from lichens. The process includes harvesting lichens, drying them, and then using solvents like acetonitrile for extraction. The extract is then purified using chromatographic techniques to isolate this compound .

化学反応の分析

反応の種類: アトラノリンは、酸化、還元、置換などのさまざまな化学反応を起こします。これは、メタノールとエタノール中で転移反応を起こし、平衡に達するまで分解することが知られています。 強塩基は、けん化によってアトラノリンを分解できます。一方、強酸は、時間の経過とともにアトラノリンの濃度を大幅に上昇させる可能性があります .

一般的な試薬と条件:

酸化: 一般的な酸化剤は、アトラノリンを酸化するために使用できます。

還元: 還元剤は、アトラノリンを還元するために使用できます。

置換: さまざまな求核剤を置換反応に使用できます。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化は、アトラノリンのさまざまな酸化誘導体を生成する可能性がありますが、還元は化合物の還元形を生成する可能性があります。

4. 科学研究への応用

アトラノリンは、幅広い科学研究への応用を持っています。

科学的研究の応用

Oncological Applications

Atranorin has garnered significant attention for its anticancer properties. Research indicates that it can inhibit lung cancer cell motility and tumorigenesis by modulating several signaling pathways.

Key Findings:

- Mechanism of Action: this compound suppresses the activity of β-catenin, a critical factor in cancer progression, by inhibiting its nuclear import and downregulating target genes involved in tumor growth such as CD44 and cyclin-D1 .

- In vitro and In vivo Studies: In both laboratory and animal models, this compound has shown a dose-dependent inhibition of cancer cell proliferation. For example, treatment with this compound resulted in a 70% decrease in AP-1 activity at 10 μg/mL .

- Additional Cancer Types: Beyond lung cancer, this compound has demonstrated efficacy against breast cancer cells by interacting with protein kinase B .

Pharmacological Properties

This compound exhibits a range of pharmacological effects that may be harnessed for therapeutic purposes.

Biological Activities:

- Anti-inflammatory and Analgesic Effects: this compound has been shown to inhibit cyclooxygenase enzymes and leukotriene production, suggesting potential use in pain management .

- Antimicrobial Properties: It demonstrates antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents .

- Neuroprotective Effects: Recent studies indicate that this compound may enhance the expression of neurotrophic factors, suggesting potential applications in neurodegenerative diseases .

Behavioral Science Applications

Emerging research highlights this compound's potential in addressing mental health issues.

Case Studies:

- Anxiolytic and Antidepressant Effects: Animal studies have indicated that this compound may alleviate depression-like symptoms, showing promise as a natural treatment for anxiety disorders .

- Behavioral Impact Studies: Investigations into its effects on healthy organisms have begun to reveal both positive behavioral changes and potential side effects .

Data Summary Table

The following table summarizes key findings from recent studies on this compound:

作用機序

アトラノリンは、さまざまな分子標的と経路を通じてその効果を発揮します。 アトラノリンは、ASCタンパク質を標的とすることで、NLRP3インフラマソームの活性化を阻害し、それによってサイトカイン分泌と細胞パイロトーシスを防ぎます . このメカニズムは、急性炎症、痛風性関節炎、潰瘍性大腸炎などの炎症関連疾患におけるアトラノリンの潜在的な治療効果を強調しています . さらに、アトラノリンは、肺癌細胞の運動性と腫瘍形成を抑制します .

類似化合物との比較

アトラノリンは、その多様な生物活性により、地衣類二次代謝産物の中でユニークです。類似の化合物には以下が含まれます。

ウスニック酸: 抗菌性と抗癌性で知られています。

ペルラトール酸: 抗酸化作用と抗炎症作用を示しています。

フィソディック酸: 抗糖尿病作用と抗酸化作用の可能性があります.

アトラノリンは、その幅広い生物活性とさまざまな疾患における潜在的な治療用途により際立っています。

生物活性

Atranorin is a secondary metabolite primarily derived from lichens, particularly from species like Cladina kalbii and Stereocaulon caespitosum. It has garnered attention in scientific research due to its diverse biological activities, including anti-cancer, anti-inflammatory, antibacterial, antifungal, and antioxidant properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Anticancer Properties

This compound has been extensively studied for its potential anticancer effects. Research indicates that it inhibits cell motility and tumorigenesis in various cancer cell lines, including lung cancer cells (A549) and hepatocellular carcinoma (HCC) cells.

- Mechanism of Action : this compound suppresses β-catenin-mediated TOPFLASH activity by inhibiting the nuclear import of β-catenin and downregulating downstream target genes such as CD44, cyclin-D1, and c-myc. It also decreases the activity of Rho GTPases (Rac1, Cdc42, RhoA), which are crucial for cell motility and invasion .

- In Vitro Studies : In a study involving A549 cells, this compound significantly reduced cell migration and invasion at doses starting from 10 μg/mL. The inhibition of AP-1 transcriptional factors (c-jun and c-fos) was observed in treated cells .

- In Vivo Studies : In mouse models, this compound administration led to a reduction in tumor volume and weight when administered at a dose of 5 μg/mL .

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties. In toxicity studies, it was shown to reduce inflammation without causing substantial acute or subchronic toxicity.

- Toxicity Testing : Acute toxicity tests on rats indicated that this compound caused hypoactivity but did not lead to significant histological changes in organs. Subchronic studies revealed increases in certain liver enzymes without notable organ damage .

Antibacterial and Antifungal Effects

Research has demonstrated that this compound possesses antibacterial and antifungal properties.

- Antibacterial Activity : this compound has shown effectiveness against various bacteria, with studies indicating significant inhibition of growth for pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 70 µM depending on the bacterial strain tested .

- Antifungal Activity : Similar efficacy has been reported against fungal strains, making this compound a candidate for further exploration in treating infections caused by resistant microorganisms.

Antioxidant Properties

This compound also exhibits antioxidant activity, which contributes to its overall therapeutic potential.

- Mechanism : It reduces oxidative stress by scavenging free radicals and enhancing the body's antioxidant defenses. This property is particularly relevant in the context of cancer therapy, where oxidative damage plays a significant role in disease progression .

Case Study 1: Lung Cancer Treatment

In a controlled study involving human lung cancer cell lines (A549), this compound was administered at varying concentrations. The results indicated:

- Cell Viability Reduction : Treatment with this compound at 10 μg/mL resulted in approximately 70% reduction in cell viability.

- Gene Expression Modulation : Key genes involved in cell proliferation and metastasis were downregulated, supporting the compound's potential as an adjunct therapy in lung cancer treatment .

Case Study 2: Hepatocellular Carcinoma

In another study focusing on HCC cells:

- MTT Assay Results : this compound significantly inhibited cell growth at concentrations as low as 25 µM.

- Morphological Changes : Microscopic examination revealed altered cell morphology consistent with apoptotic processes following this compound treatment .

Summary Table of Biological Activities

特性

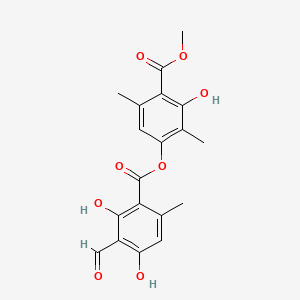

IUPAC Name |

(3-hydroxy-4-methoxycarbonyl-2,5-dimethylphenyl) 3-formyl-2,4-dihydroxy-6-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O8/c1-8-5-12(21)11(7-20)17(23)15(8)19(25)27-13-6-9(2)14(18(24)26-4)16(22)10(13)3/h5-7,21-23H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLOYKYXNDHOHHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2)C)C(=O)OC)O)C)O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197319 | |

| Record name | Atranorin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479-20-9 | |

| Record name | Atranorin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Atranorin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atranorin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249980 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Atranorin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87512 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Atranorin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-4-(methoxycarbonyl)-2,5-dimethylphenyl 3-formyl-2,4-dihydroxy-6-methylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.844 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ATRANORIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/450U2VJ2VG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。